molecular formula C10H9BrFe 10* B1143443 Bromoferrocene CAS No. 1273-73-0

Bromoferrocene

Cat. No. B1143443
CAS RN: 1273-73-0
M. Wt: 264.93
InChI Key:
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Description

Synthesis Analysis

Bromoferrocene can be synthesized through various methods, including the direct bromination of ferrocene. This process involves the use of bromine or bromine derivatives to introduce a bromo group into the ferrocene structure. The synthesis often requires specific conditions to achieve the desired substitution pattern, whether it be mono-, di-, or polybromination. For instance, the synthesis and characterization of heterosubstituted aminoferrocenes, including 1-bromo-1'-aminoferrocene, have been reported, showcasing methodologies that could potentially be applied to bromoferrocene synthesis (Butler & Quayle, 1998).

Molecular Structure Analysis

The molecular structure of bromoferrocene, like other ferrocene derivatives, is influenced by the substitution pattern of the bromo groups on the cyclopentadienyl rings. X-ray diffraction studies provide detailed insights into the crystal structures of substituted ferrocenes, which is crucial for understanding their chemical behavior and properties. For example, research on substituted 1-acyl-1'-biphenylylferrocenes, including bromo-derivatives, has contributed to the understanding of how halogen atoms affect the structure of ferrocene compounds (Makarov et al., 2004).

Chemical Reactions and Properties

Bromoferrocene participates in various chemical reactions, including coupling reactions, lithiation followed by electrophilic substitution, and more. These reactions are often utilized to further modify the bromoferrocene molecule or to synthesize new compounds. The reactivity of bromoferrocene, especially in palladium-catalyzed cross-coupling reactions, is of significant interest for the development of new organometallic compounds (Kowalski & Winter, 2008).

Physical Properties Analysis

The physical properties of bromoferrocene, such as melting point, boiling point, solubility, and stability, are determined by the nature and position of the bromo substituents. These properties are crucial for handling, storage, and application in chemical synthesis. Research on multiferrocene complexes has provided insights into the influence of structural factors on the physical properties of ferrocene derivatives (Yang et al., 2008).

Chemical Properties Analysis

The chemical properties of bromoferrocene, including its reactivity, electrochemical behavior, and interactions with other compounds, are essential for its application in organic synthesis and material science. Studies on the synthesis, third-order nonlinear optical properties, and theoretical analysis of vinylferrocene derivatives have shed light on the electronic properties and potential applications of ferrocene derivatives (Jia et al., 2013).

Scientific Research Applications

Synthesis of Ferrocene Derivatives

Bromoferrocene serves as a versatile building block for synthesizing a wide array of ferrocene derivatives. The methodologies involve simple yet effective lithiation and quench techniques to produce compounds like 1,2,3-tribromoferrocene and 1,2,3,4,5-pentabromoferrocene, highlighting the adaptability of bromoferrocenes in generating a broad spectrum of compounds for further chemical transformations (Butler, 2008). Another innovative approach describes the conversion of 1,1′-dibromoferrocene to 1,2-dibromoferrocene, facilitating the production of multigram quantities of these crucial precursor compounds, which are instrumental in synthesizing 1,2-disubstituted ferrocenes (Butler, 2008).

Applications in Nonlinear Optical Materials

The exploration into the third-order nonlinear optical (NLO) properties of vinylferrocene derivatives synthesized from bromoferrocene highlights their potential in NLO applications. These compounds exhibit significant susceptibilities and fast response times, suggesting their suitability for use in optical devices. The synthesis process leverages the reactivity of bromoferrocene with other reagents in a solid-state reaction, underscoring the adaptability of bromoferrocene derivatives in the field of advanced optical materials (Jia et al., 2013).

Safety And Hazards

When handling Bromoferrocene, it is advised to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

properties

CAS RN

1273-73-0

Product Name

Bromoferrocene

Molecular Formula

C10H9BrFe 10*

Molecular Weight

264.93

Origin of Product

United States

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